Spiramide

Description

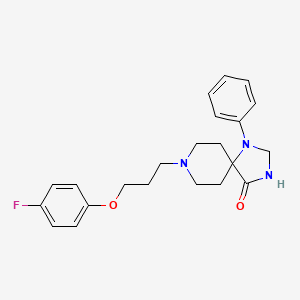

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-[3-(4-fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2/c23-18-7-9-20(10-8-18)28-16-4-13-25-14-11-22(12-15-25)21(27)24-17-26(22)19-5-2-1-3-6-19/h1-3,5-10H,4,11-17H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUKDAZEABGEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCOC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3824-91-7 (mono-hydrochloride salt) | |

| Record name | Spiramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6042579 | |

| Record name | AMI-193 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510-74-7 | |

| Record name | 8-[3-(4-Fluorophenoxy)propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMI-193 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471LF4O004 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization of Spiramide Analogues

Methodologies for Total Synthesis of Spiramide

The total synthesis of complex molecules like this compound often involves multiple steps and presents various chemical challenges. While specific detailed routes for the total synthesis of this compound itself were not extensively detailed in the search results, the synthesis of spirocyclic compounds, including spiropiperidines which form the core of this compound, involves diverse strategies. whiterose.ac.ukresearchgate.net

Key Synthetic Steps and Challenges

The synthesis of intricate molecular scaffolds, such as those found in this compound, typically involves a sequence of key chemical transformations. Challenges in such syntheses can include achieving regioselectivity and stereoselectivity, managing reactive functional groups, and optimizing reaction conditions to maximize yield and purity. nih.govosaka-u.ac.jp The construction of spiro centers, where two rings share a common atom, is a particularly important aspect of synthesizing this compound and related compounds. researchgate.net

Spiropiperidine Core Construction

The spiropiperidine core is a central structural element of this compound. nih.gov Strategies for constructing spiropiperidine rings are varied and have been reviewed in the literature. whiterose.ac.ukresearchgate.netrsc.org These methods often involve the formation of the spiro ring onto a preformed piperidine (B6355638) ring or the construction of the piperidine ring onto a preformed carbocyclic or heterocyclic system. whiterose.ac.ukresearchgate.net Examples of methodologies used include intramolecular cyclizations via displacement, lactamization, or ring-closing metathesis. whiterose.ac.uk Regioselective pyrazole (B372694) alkylation and Curtius rearrangement have also been employed in the synthesis of spirolactam cores, which are related to the spiropiperidine structure. nih.gov

Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of this compound derivatives is essential for conducting Structure-Activity Relationship (SAR) studies, which aim to understand how modifications to the molecular structure impact its biological activity. nih.govnih.govslideshare.net

Rational Design of Analogues

Rational design of analogues involves using existing knowledge about the parent compound and its interaction with biological targets to guide the synthesis of new molecules with desired properties. idrblab.netnih.govresearchgate.net This approach often considers factors such as the known binding site of the target, the pharmacophore of the active molecule, and potential metabolic pathways. slideshare.netnih.gov By making targeted modifications to the this compound structure, researchers can investigate the role of specific functional groups and structural features in its receptor binding and pharmacological effects.

De novo Molecule Design

De novo molecule design is a computational approach that generates novel molecular structures from basic building blocks, without relying on a pre-existing template molecule. nih.govbenevolent.comfrontiersin.org This method allows for the exploration of a broader chemical space and can lead to the discovery of entirely new chemical entities with potential biological activity. nih.govfrontiersin.org While not specifically focused on this compound in the search results, de novo design principles can be applied to generate novel spiropiperidine-containing compounds as potential this compound analogues. benevolent.comfujitsu.com

Chemoenzymatic and Biosynthetic Approaches to this compound and its Analogues

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve the synthesis of complex molecules, often offering advantages in terms of selectivity and milder reaction conditions. nih.govresearchgate.netmdpi.com Biosynthetic approaches involve utilizing biological systems, such as enzymes or whole organisms, to produce natural products or their analogues. researchgate.netnih.govbiorxiv.org While the biosynthesis of this compound itself was not detailed, research on the biosynthesis of related spirocyclic alkaloids, such as those found in Spiraea japonica or the paraherquamides, provides insights into potential enzymatic pathways involved in spirocycle formation. researchgate.netnih.govbiorxiv.orgescholarship.org Studies have shown the incorporation of precursors like L-[2-13C, 15N]serine into spiro-alkaloids in Spiraea japonica, suggesting its role as a nitrogen source. researchgate.net Enzyme discovery and engineering are also being explored for the collective biosynthesis of spirooxindole alkaloids, highlighting the potential of enzymatic methods in accessing diverse spirocyclic structures. biorxiv.org

Advanced Synthetic Methodologies for Enhanced Yield and Purity in this compound Analogue Synthesis

The synthesis of this compound analogues, characterized by their spirocyclic structure often incorporating a piperidine ring, presents distinct synthetic challenges. Achieving high yields and purity is paramount for both research and potential pharmaceutical applications. Advanced synthetic methodologies employed in the construction of spirocycles and related nitrogen heterocycles offer valuable strategies for optimizing these parameters.

One significant approach involves the strategic formation of the spirocyclic core. Methods focusing on the formation of the spiro-ring on a preformed piperidine ring or the construction of the piperidine ring on a preformed carbocyclic or heterocyclic ring are central to spiropiperidine synthesis whiterose.ac.uk. While specific advanced methods for this compound analogues are not extensively detailed in readily available general literature, principles from the synthesis of related spiro compounds and complex molecules can be applied.

Chemodivergent transformations offer another avenue for potentially enhancing synthetic efficiency and accessing diverse analogues. A study reported the successful transformation of "this compound" to the corresponding amine using gem-diborylalkanes, achieving a 51% yield for this specific step nih.gov. While this represents a single reaction step rather than a complete synthesis, the exploration of novel reagents and reaction conditions like this can lead to improved yields for specific transformations within a synthetic route.

Optimizing reaction conditions, including catalyst selection, solvent, temperature, and reaction time, is a fundamental aspect of advanced synthesis aimed at maximizing yield and purity. While specific optimized conditions for a broad range of this compound analogues are not detailed, research into the synthesis of related spiropiperidines demonstrates the importance of factors such as catalyst choice (e.g., TfOH catalyst in a tandem reaction) and reaction environment (e.g., catalyst-free conditions at room temperature for a multicomponent reaction) in achieving high yields whiterose.ac.uk.

The integration of these advanced synthetic methodologies – including strategic spirocycle formation, solid-phase techniques, novel reaction chemistry, and efficient purification strategies – is crucial for developing high-yield and high-purity routes to this compound analogues, enabling comprehensive exploration of their chemical space and potential applications.

Representative Yield Data from Related Spirocycle Synthesis

While direct yield data specifically for advanced syntheses of this compound analogues is limited in the provided sources, the following table presents representative yields from synthetic methods applied to related spirocyclic systems, illustrating the potential efficiency of these approaches.

| Compound Type / Reaction | Method / Conditions | Reported Yield | Source |

| Trifluoromethylated 3-spiropiperidines | One-pot multicomponent reaction, room temperature, catalyst-free | High yields | whiterose.ac.uk |

| 3-Spiropiperidines bearing a cyclopentanone (B42830) spirocycle | TfOH-catalyzed tandem semi-pinacol rearrangement/alkyne-aldehyde metathesis | Not specified, cascade reaction leading to product | whiterose.ac.uk |

| This compound transformed to corresponding amine | Reaction with gem-diborylalkanes | 51% | nih.gov |

| Spirohydantoins and spiro-2,5-diketopiperazines (library) | Seven/Eight-step solid-phase synthesis | Not specified for individual compounds, method reported | nih.gov |

| Pyridine-phenolic ligands (spiro-relevant scaffold) | Suzuki coupling/demethylation, acid/base extraction | High yield | arkat-usa.org |

Note: Yields are dependent on specific substrates and reaction conditions. "High yields" is a qualitative description from the source.

Pharmacological Characterization and Biological Activities of Spiramide

Receptor Binding and Selectivity Profiling

Spiramide demonstrates notable affinity for several key receptors, acting primarily as an antagonist at certain subtypes. Its binding profile contributes to its observed biological activities.

5-HT₂ Receptor Antagonism (Kᵢ = 2 nM)

This compound is characterized as a potent antagonist of the 5-HT₂ receptor, particularly the 5-HT₂A subtype. Studies have reported a high binding affinity, with a reported inhibition constant (Kᵢ) of approximately 2 nM. medchemexpress.commedchemexpress.comarctomsci.comruixibiotech.commedchemexpress.com This potent antagonism at 5-HT₂ receptors is a significant aspect of its pharmacological profile.

Dopamine (B1211576) D₂ Receptor Antagonism (Kᵢ = 3 nM)

In addition to its effects on serotonin (B10506) receptors, this compound also exhibits high affinity for the dopamine D₂ receptor. It functions as a potent antagonist at this site, with a reported Kᵢ value of around 3 nM. medchemexpress.commedchemexpress.comarctomsci.comruixibiotech.comebi.ac.uknih.govzfin.org The antagonism of D₂ receptors is another key feature of this compound's interaction profile with neurotransmitter systems.

Selectivity over 5-HT₁C (Kᵢ = 4300 nM) and D₁ Receptors

A notable characteristic of this compound is its selectivity profile. It demonstrates significantly lower affinity for the 5-HT₁C receptor, with a reported Kᵢ of 4300 nM. medchemexpress.commedchemexpress.comarctomsci.comruixibiotech.comzfin.orgchemsrc.com This represents a considerable selectivity (greater than 2000-fold) for 5-HT₂ receptors over 5-HT₁C receptors. medchemexpress.commedchemexpress.comarctomsci.comruixibiotech.com Furthermore, this compound exhibits low affinity for dopamine D₁ receptors, with a reported Kᵢ of 2530 nM. medchemexpress.commedchemexpress.comarctomsci.commegazyme.com.cn This low affinity for D₁ receptors, in contrast to its potency at D₂ receptors, highlights its selectivity within the dopamine receptor family as well.

The binding affinities of this compound for these receptors are summarized in the table below:

| Receptor Subtype | Binding Affinity (Kᵢ) |

| 5-HT₂ | 2 nM |

| Dopamine D₂ | 3 nM |

| 5-HT₁A | 50 nM |

| 5-HT₁C | 4300 nM |

| Dopamine D₁ | 2530 nM |

In Vitro Pharmacological Investigations

In vitro pharmacological investigations have been crucial in characterizing the interactions of this compound with its target receptors.

Receptor-Ligand Interaction Studies

Detailed receptor-ligand interaction studies conducted in vitro have provided the quantitative data on this compound's binding affinities (Kᵢ values) for various receptors. These studies typically involve techniques such as radioligand binding assays, where the displacement of a labeled ligand from the receptor by increasing concentrations of this compound is measured to determine its affinity. nih.govnih.govnih.govcriver.com Such investigations have confirmed this compound's role as a potent antagonist at 5-HT₂ and D₂ receptors and characterized its affinity for 5-HT₁A receptors and its lower affinity for 5-HT₁C and D₁ receptors. medchemexpress.commedchemexpress.comarctomsci.comruixibiotech.comzfin.orgmegazyme.com.cn In vitro studies have also been used to demonstrate the functional activity of this compound, for instance, by showing its ability to block the effects induced by a 5-HT₂A agonist. These studies are fundamental in understanding the molecular basis of this compound's pharmacological actions.

Cellular Pathway Modulation

This compound acts as a potent and selective antagonist at several key neurotransmitter receptors. It exhibits high affinity for both the serotonin 5-HT2 receptor and the dopamine D2 receptor, with reported Ki values of 2 nM and 3 nM, respectively. medchemexpress.commedchemexpress.comarctomsci.com This indicates a strong binding capability to these receptors, thereby modulating the signaling pathways they mediate. This compound demonstrates significant selectivity for the 5-HT2 receptor over the 5-HT1C receptor, with a selectivity exceeding 2000-fold (Ki = 4300 nM for 5-HT1C). medchemexpress.commedchemexpress.comarctomsci.com It also retains some affinity for 5-HT1A sites (Ki = 50 nM) but shows low affinity for dopamine D1 sites (Ki = 2530 nM) and negligible affinity for 5-HT2C receptors. medchemexpress.commedchemexpress.comarctomsci.comwikipedia.org The modulation of these receptor pathways underlies many of this compound's observed biological effects.

| Receptor Type | Affinity (Ki) | Selectivity vs 5-HT1C |

| 5-HT2 | 2 nM | >2000-fold |

| Dopamine D2 | 3 nM | - |

| 5-HT1A | 50 nM | - |

| 5-HT1C | 4300 nM | 1x |

| Dopamine D1 | 2530 nM | - |

| 5-HT2C | Negligible | - |

Endoplasmic Reticulum Stress Response Induction

Studies have identified this compound (AMI-193) as an inducer of the endoplasmic reticulum (ER) stress response. nih.gov Research indicates that this compound, along with the structurally similar compound spiperone (B1681076), can activate all three major ER stress signaling pathways: ATF6, PERK, and IRE1. nih.gov Evidence for this activation includes increased expression of GRP78, phosphorylation of eIF2α, and splicing of XBP1 mRNA. nih.gov These molecular events are key indicators of the activation of the unfolded protein response (UPR), a cellular mechanism triggered by the accumulation of misfolded proteins in the ER. nih.gov

In Vivo Biological Activity Assessment

In vivo studies, primarily conducted in animal models, have explored the behavioral and physiological effects of this compound, revealing several key biological activities.

Antipsychotic Activity

This compound has demonstrated antipsychotic activity in experimental settings. medchemexpress.commedchemexpress.comarctomsci.comwikipedia.orgbioscience.co.uk This activity is attributed to its pharmacological profile, particularly its antagonistic effects on 5-HT2A and dopamine D2 receptors, which are implicated in the pathophysiology of psychotic disorders. ebi.ac.ukmedchemexpress.commedchemexpress.comarctomsci.comwikipedia.orgbioscience.co.uk

Attenuation of Stimulus Effects in Drug Discrimination Experiments

In drug discrimination experiments, a technique used to assess the subjective effects of drugs in animals, this compound (AMI-193) has been shown to attenuate the discriminative-stimulus effects of cocaine in squirrel monkeys. ebi.ac.ukmedchemexpress.commedchemexpress.comarctomsci.com This effect was observed at intramuscular dosages ranging from 0.003 to 0.01 mg/kg. ebi.ac.ukmedchemexpress.commedchemexpress.comarctomsci.com The behavioral profile and interactions observed in these studies suggest that the dopamine D2 receptor antagonist effects of this compound play a significant role in attenuating the subjective effects of cocaine. ebi.ac.uk

Modulation of Behavioral Responses (e.g., grooming behavior, response rate)

This compound influences various behavioral responses in animal models. It has been observed to dose-dependently decrease the response rate in monkeys operating under a fixed-interval schedule of stimulus termination. ebi.ac.ukmedchemexpress.commedchemexpress.comarctomsci.com This decrease in response rate was found to be reversible by cocaine administration. ebi.ac.ukmedchemexpress.commedchemexpress.comarctomsci.com this compound also reduced the response rate under a second-order schedule involving intravenous self-administration of cocaine. ebi.ac.ukmedchemexpress.commedchemexpress.comarctomsci.com Furthermore, research has indicated that this compound, acting as a neuroleptic, can partially restore grooming behavior that has been suppressed by amphetamine. ebi.ac.ukmedchemexpress.commedchemexpress.comarctomsci.comnih.gov

Anti-inflammatory and Antioxidant Activities (from Spiraea extracts containing this compound)

This compound is a bioactive compound found in plants belonging to the Spiraea genus. ontosight.ai Spiraea species are traditionally recognized for their medicinal properties, including anti-inflammatory and antioxidant effects. ontosight.airesearchgate.netincidecoder.comlesielle.com Research suggests that this compound itself possesses potential anti-inflammatory and antioxidant activities. ontosight.ai The presence of such compounds in Spiraea extracts contributes to the observed biological activities of these botanical preparations. ontosight.ai

Mechanistic Studies of Spiramide Action

Elucidation of Molecular Mechanisms of Receptor Antagonism

Spiramide acts as a selective antagonist for several receptors, notably serotonin (B10506) (5-HT) and dopamine (B1211576) (D₂) receptors. It demonstrates potent binding affinity for 5-HT₂ sites, comparable to spiperone (B1681076), but exhibits lower affinity for 5-HT₂C receptors. nih.govebi.ac.ukebi.ac.uk Furthermore, this compound is a high-affinity D₂ receptor antagonist with a reported Ki of 3 nM. nih.govebi.ac.ukebi.ac.uk It has also been identified as a selective 5-HT₂A and 5-HT₁A receptor antagonist. wikipedia.orgebi.ac.uk Another source indicates this compound hydrochloride functions as a histamine (B1213489) H1 receptor antagonist, blocking histamine action and alleviating allergic symptoms. ontosight.ai

Downstream Signaling Pathway Investigations

Research indicates that this compound can influence downstream signaling pathways. Studies comparing this compound (AMI-193) and spiperone have shown that both compounds can induce endoplasmic reticulum (ER) stress and activate the three main ER stress signaling pathways: PERK, IRE1α, and ATF6. nih.gov Exposure to this compound increased the expression of GRP78, phosphorylation of eIF2α, and splicing of XBP1, suggesting activation of all three pathways. nih.gov This contrasts with some other compounds that only activate subsets of these pathways. nih.gov

Interactions with Intracellular Targets

While primarily known for its receptor antagonism, there is some evidence suggesting potential intracellular interactions. This compound, along with spiperone, has been identified as an inducer of endoplasmic reticulum stress. nih.gov This involves the activation of ER membrane protein sensors like PERK, IRE1α, and ATF6, which are normally sequestered by the chaperone protein GRP78 in the absence of stress. nih.gov Upon ER stress induced by compounds like this compound, unfolded proteins accumulate, binding to GRP78 and triggering the activation of these pathways. nih.gov This suggests an interaction that disrupts ER homeostasis, leading to the activation of these intracellular signaling cascades.

Computational and Structural Biology Approaches to Mechanism

Computational and structural biology techniques play a crucial role in understanding the molecular basis of this compound's interactions.

Ligand-Receptor Docking and Dynamics

Molecular docking is a computational method used to predict the binding pose and affinity of a ligand, such as this compound, to a receptor protein. mdpi.comresearchgate.netfrontiersin.org This involves generating possible conformations and orientations of the ligand within the receptor's binding site. frontiersin.org While early docking methods treated proteins as rigid, advancements have led to semi-flexible or flexible docking that accounts for ligand and, in some cases, protein flexibility. mdpi.comfrontiersin.orgmdpi.com Molecular dynamics simulations complement docking by providing insights into the dynamic behavior and stability of the ligand-receptor complex at an atomic level over time. researchgate.netfrontiersin.orgnih.govbdvets.org These simulations can reveal transient interactions and the influence of factors like solvation and protein conformational changes on binding. mdpi.commdpi.com

Structure-Based Drug Design Implications

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target, often obtained through techniques like X-ray crystallography or NMR spectroscopy, to guide the design and optimization of drug candidates. wikipedia.orgdrugdiscoverynews.comthermofisher.comresearchgate.net By understanding the molecular interactions between a ligand and its target at the binding site, researchers can rationally design molecules with improved affinity and selectivity. wikipedia.orgdrugdiscoverynews.comthermofisher.com Computational techniques, including docking and molecular dynamics simulations, are integral to SBDD, allowing for the prediction of binding modes and affinities and the refinement of compound structures in silico before synthesis and experimental testing. researchgate.netnih.govwikipedia.orgdrugdiscoverynews.comthermofisher.comresearchgate.net Although specific SBDD studies focused solely on this compound were not extensively detailed in the search results, the principles of SBDD, which involve understanding ligand-receptor interactions at a structural level and using computational tools to predict and optimize binding, are directly applicable to investigating and potentially modifying this compound or designing related compounds with altered or improved receptor binding profiles. wikipedia.orgdrugdiscoverynews.comthermofisher.comresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Identification of Pharmacophores and Key Structural Motifs

Spiramide's activity is primarily associated with its antagonism at certain serotonin (B10506) and dopamine (B1211576) receptors. The core azaspiro[4.5]decan-4-one system, along with the phenyl and 3-(4-fluorophenoxy)propyl substituents, constitutes the key structural motifs. nih.govebi.ac.uk These motifs likely contribute to the compound's ability to bind to and block the activity of its target receptors. The azaspiro structure is also found in other compounds with activity on dopamine receptors, such as spiperone (B1681076). wikipedia.org

Elucidation of Structural Determinants for Receptor Selectivity

This compound demonstrates selectivity for certain receptor subtypes. It is reported as a potent and selective antagonist of 5-HT₂ and dopamine D₂ receptors, with reported Kᵢ values of 2 nM and 3 nM, respectively. medchemexpress.commedchemexpress.com It shows significantly lower affinity for 5-HT₁C receptors (Kᵢ = 4300 nM), indicating a high selectivity for 5-HT₂ over 5-HT₁C. medchemexpress.commedchemexpress.com this compound also retains some affinity for 5-HT₁A sites (Kᵢ = 50 nM) but has low affinity for dopamine D₁ sites (Kᵢ = 2530 nM). medchemexpress.commedchemexpress.com

The specific arrangement and electronic properties of the substituents on the azaspiro core are likely determinants of this selectivity profile. While detailed SAR studies specifically on this compound elaborating these determinants are not extensively detailed in the provided results, related research on spiperone derivatives suggests that modifications at certain positions, such as the amide nitrogen, might not interfere with binding properties. nih.gov Conversely, changing the carbonyl group of spiperone to an etheric moiety, as seen in AMI-193 (this compound), can result in a much lower affinity for dopamine receptors compared to spiperone. nih.gov This highlights the importance of the functional groups and their positions on the core structure for receptor interaction.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Kᵢ (nM) | Selectivity vs 5-HT₁C |

| 5-HT₂ | 2 medchemexpress.commedchemexpress.com | >2000-fold medchemexpress.commedchemexpress.com |

| Dopamine D₂ | 3 medchemexpress.commedchemexpress.com | - |

| 5-HT₁A | 50 medchemexpress.commedchemexpress.com | - |

| 5-HT₁C | 4300 medchemexpress.commedchemexpress.com | - |

| Dopamine D₁ | 2530 medchemexpress.commedchemexpress.com | - |

Impact of Substituent Modifications on Biological Activity

Another study involving the transformation of tertiary lactams, including this compound, into corresponding amines showed that different N-alkyl substituents were well tolerated in that specific chemical reaction. nih.govresearchgate.net While this doesn't directly address the impact on receptor binding, it indicates the potential for structural modifications at the nitrogen positions.

SAR Studies for Optimized Therapeutic Profiles

The provided information suggests that this compound itself is considered an experimental antipsychotic and a selective antagonist of 5-HT₂A, 5-HT₁A, and D₂ receptors. wikipedia.org The reported selectivity profile, particularly the high selectivity for 5-HT₂ over 5-HT₁C, is a desirable characteristic for minimizing potential off-target effects. medchemexpress.commedchemexpress.com

The fact that this compound is a spiperone derivative implies that SAR studies on spiperone likely contributed to the design and understanding of this compound's activity. ncats.ionih.gov Spiperone is a known pharmacophore for dopamine targeting, and modifications have been explored at various sites. nih.gov The observation that converting the carbonyl group of spiperone to an ether in AMI-193 (this compound) affects dopamine receptor affinity highlights a specific structural modification with a known impact on the therapeutic profile (in terms of receptor binding). nih.gov

Further SAR studies would typically involve systematic variations of the this compound structure, such as altering the length and nature of the propyl chain, modifying the phenyl ring substituents, or changing the azaspiro core, followed by evaluation of the affinity and efficacy at target and off-target receptors. Such studies aim to identify analogues with improved potency, selectivity, pharmacokinetic properties, and reduced potential for adverse effects, ultimately optimizing the therapeutic profile.

Preclinical Research and Therapeutic Potential

Exploration of Spiramide as a Lead Compound for Neurological Disorders

This compound has been explored as a potential lead compound for neurological disorders due to its activity as a potent and selective antagonist for certain serotonin (B10506) and dopamine (B1211576) receptors. arctomsci.commedchemexpress.commedchemexpress.com

Antipsychotic Drug Development

Research indicates that this compound exhibits antipsychotic activity. arctomsci.commedchemexpress.commedchemexpress.combiorxiv.orgmedchemexpress.com It functions as a selective antagonist of the 5-HT2 and dopamine D2 receptors, demonstrating high affinity with Ki values of 2 nM and 3 nM, respectively. arctomsci.commedchemexpress.commedchemexpress.com this compound also shows affinity for 5-HT1A sites with a Ki of 50 nM, while possessing low affinity for dopamine D1 sites (Ki = 2530 nM) and significantly higher selectivity for 5-HT2 over 5-HT1C receptors (Ki = 4300 nM). arctomsci.commedchemexpress.commedchemexpress.com This receptor binding profile is relevant to the mechanisms targeted in the development of antipsychotic medications.

Potential for Cocaine-Related Behavioral Modulation

Studies have investigated the potential of this compound (AMI-193) to modulate behaviors associated with cocaine. In drug-discrimination experiments involving squirrel monkeys, AMI-193 attenuated the discriminative-stimulus effects of cocaine. medchemexpress.commedchemexpress.comnih.gov Furthermore, AMI-193 reduced the response rate under a second-order schedule of intravenous self-administration of cocaine. medchemexpress.commedchemexpress.comnih.gov These behavioral effects, coupled with this compound's affinity for dopamine D2 receptors, suggest that its D2-antagonist properties may play a significant role in modulating cocaine-related behaviors in animal models. nih.gov

Investigation of this compound in Other Disease Models (e.g., anti-inflammatory, antioxidant contexts based on plant source)

While this compound is a compound found in the Spiraea genus, which is traditionally associated with anti-inflammatory and antioxidant properties, direct research specifically on this compound's anti-inflammatory or antioxidant effects in disease models is less prominent in the provided search results compared to its neuroreceptor activity. However, extracts from Spiraea japonica have shown antioxidant, anti-inflammatory, and neuroprotective effects in recent studies. ontosight.airesearchgate.netresearchgate.netresearchgate.net This suggests a potential for compounds derived from this plant, including this compound, to possess such activities, although specific studies detailing this compound's isolated effects in these contexts were not extensively found. Some research broadly discusses the anti-inflammatory and antioxidant activities of compounds, including certain pyrazolone (B3327878) derivatives, which share some structural features or therapeutic areas with compounds explored for neurological effects, but this is not specific to this compound. nih.gov

In Vitro and In Vivo Efficacy Studies in Relevant Animal Models

Preclinical efficacy studies of this compound (AMI-193) have been conducted, particularly in animal models relevant to neurological and behavioral research.

In vitro studies have confirmed this compound's binding affinity and selectivity for 5-HT2, dopamine D2, and 5-HT1A receptors. arctomsci.commedchemexpress.com The compound demonstrated potent antagonism at 5-HT2 and D2 receptors at nanomolar concentrations. arctomsci.commedchemexpress.com

In vivo studies in adult male squirrel monkeys (850-1300 g) have investigated the behavioral effects of AMI-193. Administered intramuscularly (i.m.) at dosages between 0.003 and 0.01 mg/kg, AMI-193 dose-dependently decreased response rates under a fixed-interval schedule of stimulus termination. arctomsci.commedchemexpress.commedchemexpress.com This rate-decreasing effect was observed to be reversed by cocaine, suggesting an interaction with dopaminergic systems. arctomsci.commedchemexpress.com The compound also attenuated the discriminative-stimulus effects of cocaine and reduced response rates in a second-order schedule of intravenous cocaine self-administration at these dosages. medchemexpress.commedchemexpress.comnih.gov These in vivo findings support the potential of this compound to influence behaviors mediated by 5-HT2 and dopamine D2 receptors, aligning with its in vitro binding profile. nih.gov

This compound is a chemical compound whose toxicological profile and safety pharmacology have been subject to investigation. This article provides an overview of the available information, focusing on key areas of toxicity assessment.

Toxicological Considerations and Safety Pharmacology

Acute Toxicity Studies (excluding dosage information)

Acute toxicity studies are designed to evaluate adverse effects occurring shortly after a single exposure or multiple exposures within a 24-hour period. While specific dosage information is excluded as per the instructions, general findings from acute toxicity tests involving compounds related to Spiramide, such as components of Spiromide (a combination of spironolactone (B1682167) and furosemide), indicate varying levels of acute toxicity depending on the substance and species tested. For example, studies on a multicomponent antiparasitic drug, which is not this compound but provides context on acute toxicity evaluation, determined median lethal doses (LD50) in mice and rats, classifying it as a low hazard substance. science-line.com Another study evaluating the acute oral toxicity of a herbal product in rats found no deaths or clinical signs at the highest tested dose, suggesting a low order of acute toxicity. nih.gov Overdose of spironolactone, a component often found in combination products marketed under names similar to "Spiromide," can lead to symptoms related to electrolyte and fluid loss, such as severe hypotension, dehydration, and confusion. wikipedia.orgrwandafda.gov.rw

Subchronic and Chronic Toxicity Assessments (excluding dosage information)

Subchronic toxicity assessments involve repeated exposure for a period typically up to 12 weeks, while chronic toxicity studies extend for longer durations, sometimes up to two years. tapchinghiencuuyhoc.vn These studies aim to identify cumulative toxic effects, target organs, and reversibility of effects. Research on components related to this compound, such as spironolactone, has shown effects in subchronic and chronic studies in animals. For instance, two-year studies in rats with oral administration of potassium canrenoate (B1263433), a metabolite of spironolactone, were associated with the development of tumors in various organs, including the liver, thyroid, testes, and mammary glands, as well as myelocytic leukemia. rwandafda.gov.rw Orally administered spironolactone has also been identified as a tumorigen in dietary administration studies in Sprague Dawley rats, with proliferative effects observed in endocrine organs and the liver. rwandafda.gov.rw Subchronic toxicity studies on other substances, like a total alkaloid extract, have investigated repeated oral administration over 28 days in rats, monitoring signs of toxicity, mortality, body weight, food consumption, and conducting hematology, biochemistry, urine analysis, organ weight measurements, and histopathology. nih.gov Some subchronic studies may not show significant changes in hematological parameters or hepato-renal functions at certain doses. tapchinghiencuuyhoc.vn

Genotoxicity and Mutagenicity Evaluations

Genotoxicity refers to the ability of a chemical substance to damage genetic information within a cell, while mutagenicity is the induction of permanent transmissible changes in the amount or structure of the genetic material of cells or organisms. dokumen.pub Evaluations of spironolactone, a compound sometimes associated with "Spiromide" formulations, have included mutagenicity tests. Neither spironolactone nor potassium canrenoate produced mutagenic effects in tests utilizing bacteria or yeast. rwandafda.gov.rw In mammalian tests in vitro, neither compound showed mutagenic effects in the absence of metabolic activation. rwandafda.gov.rw However, in the presence of metabolic activation, spironolactone and canrenoate have yielded mutagenic, inconclusive, or negative results in mammalian tests in vitro. rwandafda.gov.rw In vivo, neither spironolactone nor potassium canrenoate were found to be genotoxic. rwandafda.gov.rw Some research indicates that certain substances may not cause DNA damage and can even prevent genotoxicity, potentially through antioxidant activities. nih.gov

Reproductive and Developmental Toxicology (excluding dosage information)

Reproductive toxicity involves adverse effects on the reproductive systems of males or females, impacting aspects such as gamete production, fertility, and the reproductive cycle. epa.gov Developmental toxicity refers to adverse effects on the developing organism, including structural abnormalities, growth retardation, and functional deficits. epa.gov Animal studies involving spironolactone have indicated endocrine effects, including progestational and antiandrogenic effects. rwandafda.gov.rw In a continuous breeding study, a small increase in the incidence of stillborn pups was observed, though without effects on mating and fertility. rwandafda.gov.rw Treatment of female rats with spironolactone was found to increase the length of the estrous cycle. rwandafda.gov.rw Animal studies have also shown feminization of the genitalia in male offspring exposed to spironolactone or its metabolites, which may cross the placental barrier. rwandafda.gov.rwrwandafda.gov.rwsearlecompany.com Anti-androgenic effects have been reported in humans, with a potential risk of ambiguous external genitalia in male newborns. rwandafda.gov.rwrwandafda.gov.rwsearlecompany.com While animal studies on furosemide, another component of Spiromide, generally show no hazardous effect in pregnancy, it does cross the placental barrier. rwandafda.gov.rwsearlecompany.com

Cardiotoxicity and Other Organ-Specific Effects

Investigations into the safety profile of compounds related to this compound have included assessments of effects on various organ systems. Spironolactone has been reported to induce gastrointestinal intolerance, with rare occurrences of stomach ulcers, sometimes accompanied by bleeding. rwandafda.gov.rwrwandafda.gov.rw It may also affect the central nervous system, potentially causing drowsiness, headache, ataxia, and mental confusion. rwandafda.gov.rwrwandafda.gov.rw Effects on the reproductive system and breasts have been noted, including dose-dependent mastodynia and reversible gynecomastia in both sexes due to spironolactone's chemical similarity to sex hormones. rwandafda.gov.rwrwandafda.gov.rwsearlecompany.com Rare reports include maculopapular or erythematous cutaneous eruptions and mild androgenic manifestations like hirsutism and menstrual irregularities. rwandafda.gov.rwrwandafda.gov.rwsearlecompany.com In men, potency may be impaired. searlecompany.com Rarely, spironolactone may lead to vocal changes such as hoarseness and changes in pitch, which can sometimes persist after discontinuation. rwandafda.gov.rwrwandafda.gov.rwsearlecompany.com Furosemide can lead to transitory increases in blood creatinine (B1669602) and urea (B33335) levels and may increase serum levels of uric acid, potentially causing gout attacks. searlecompany.com Severe anaphylactic or anaphylactoid reactions have been reported rarely. searlecompany.com Furosemide can also cause a reduction in blood pressure, potentially leading to symptoms like dizziness and headache. searlecompany.com In isolated cases, intrahepatic cholestasis, an increase in liver transaminases, or acute pancreatitis may develop with furosemide. searlecompany.com

Assessment of Off-Target Activities and Adverse Receptor Interactions

Evaluation of a compound's safety profile includes assessing its potential for off-target activities and unintended interactions with biological receptors beyond its primary therapeutic target. Spironolactone, for example, is known to bind to androgen and progesterone (B1679170) receptors and interfere with steroidogenesis, contributing to its endocrine side effects. dokumen.pub These interactions are considered off-target activities relative to its primary role as an aldosterone (B195564) antagonist. scribd.com The chemical similarity of spironolactone to sex hormones underlies some of its effects on the reproductive system and breasts. rwandafda.gov.rwrwandafda.gov.rwsearlecompany.com While the specific off-target activities and adverse receptor interactions of this compound itself are not extensively detailed in the provided search results, the known interactions of its potential components, like spironolactone, highlight the importance of such assessments in understanding the full safety profile of a compound. Interactions with other medications, such as cardiac glycosides, antihypertensive drugs, ACE inhibitors, angiotensin II receptor antagonists, potassium supplements, NSAIDs, lithium, and certain antibiotics, can lead to altered drug efficacy or increased risk of toxicity, including hyperkalemia and nephrotoxicity, indicating potential interactions with various physiological pathways and transport mechanisms. rwandafda.gov.rwrwandafda.gov.rwvinmec.comtruemeds.insinglecare.com

Analytical Methodologies for Spiramide and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable tools for resolving complex mixtures, enabling the isolation and subsequent quantification of individual components, including Spiramide and its potential metabolites.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a widely utilized technique for the separation, identification, and quantification of pharmaceutical compounds and their metabolites alwsci.com. HPLC operates by passing a liquid mobile phase containing the sample through a stationary phase, typically housed within a column packed with fine particles. Separation is achieved based on the differential interactions of the analytes with both the stationary and mobile phases. Various HPLC modes, such as reversed-phase or normal-phase, can be selected based on the chemical properties of this compound and its metabolites.

HPLC systems are commonly coupled with a range of detectors, including UV-Visible detectors, fluorescence detectors, or mass spectrometers, to facilitate the detection and quantification of the separated compounds. While extensive specific detailed HPLC methods for this compound were not prominently featured in the immediate search results, HPLC is a standard analytical technique for analyzing small organic molecules like this compound in various matrices, including bulk drug, pharmaceutical formulations, and biological samples alwsci.comjpsbr.orggerpac.eusifisheriessciences.com. For example, validated HPLC methods have been established for the analysis of other spiro-containing compounds such as Spironolactone (B1682167) gerpac.eusifisheriessciences.com. These methods typically involve the optimization of mobile phases (e.g., mixtures of water and organic solvents like acetonitrile (B52724) or methanol), stationary phases (commonly C18 columns), and detection wavelengths gerpac.eusifisheriessciences.com.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an off-line chromatographic technique recognized for its cost-effectiveness and capacity for high sample throughput, particularly advantageous for the simultaneous analysis of multiple samples researchgate.net. In HPTLC, the stationary phase consists of a thin layer of adsorbent material, such as silica (B1680970) gel, applied to a plate. The mobile phase ascends the plate via capillary action, separating the sample components based on their differential migration.

HPTLC is suitable for the analysis of less-purified samples and offers flexibility in the choice of solvents for the mobile phase researchgate.net. Detection and quantification are typically performed by scanning the developed plate with a densitometer, often employing UV-Vis detection nih.gov. Although specific HPTLC methods for this compound were not detailed in the search results, HPTLC has been successfully applied for the simultaneous determination of other drugs in combined dosage forms biotech-asia.orgrjptonline.org. The development of an HPTLC method for this compound would involve selecting an appropriate stationary phase, optimizing the mobile phase composition for effective separation, and identifying a suitable detection wavelength.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a separation technique that separates analytes based on their charge-to-mass ratio and electrophoretic mobility within a narrow capillary tube filled with an electrolyte buffer clinicallab.comlumexinstruments.com. A high voltage is applied across the capillary, inducing the migration of charged molecules towards the electrode of opposite polarity. CE is characterized by high separation efficiency, rapid analysis times, and the requirement for minimal sample and solvent volumes lumexinstruments.com.

CE is particularly well-suited for the analysis of charged molecules, peptides, and proteins, and methods have also been optimized for the analysis of neutral molecules and various drugs clinicallab.comlumexinstruments.com. Different modes of CE, such as capillary zone electrophoresis (CZE) or micellar electrokinetic chromatography (MEKC), can be employed depending on the characteristics of the analytes clinicallab.com. Detection in CE is commonly achieved using techniques such as UV absorbance, fluorescence, or mass spectrometry clinicallab.comsebia.com. While a specific CE method for this compound was not detailed in the provided search results, CE is utilized within the pharmaceutical sector for a range of analytical applications, including assessing product quality and analyzing impurities lumexinstruments.com. A search result mentioning the isolation of a diterpene also named this compound references a journal issue that includes an article on the CE of amino acids, highlighting the technique's relevance in related research fields oriprobe.com.

Spectroscopic and Spectrometric Methods for Identification and Characterization

Spectroscopic and spectrometric techniques provide invaluable information regarding the structure, identity, and purity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing detailed insights into the arrangement of atoms within the molecule nih.gov. The PubChem entry for this compound includes available 1D NMR spectral information nih.gov.

Mass Spectrometry (MS) measures the mass-to-charge ratio of ions, yielding information about the molecular weight and fragmentation pattern of a compound, which is essential for its identification and structural confirmation. Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation capabilities of chromatography with the identification power of mass spectrometry nih.govalwsci.com. The PubChem entry for this compound indicates the availability of GC-MS data nih.gov. LC-MS/MS (tandem mass spectrometry) is considered a benchmark technique for metabolite analysis due to its high sensitivity and ability to generate characteristic fragmentation patterns alwsci.com. Although specific LC-MS or LC-MS/MS data for this compound metabolites were not found in the search results, these techniques are routinely applied for the analysis of drug metabolites in biological samples alwsci.comnih.govresearchgate.netupenn.edu.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on its absorption of infrared radiation nih.gov. The PubChem entry for this compound includes available IR spectral information nih.gov.

Other spectroscopic methods, such as UV-Visible spectrophotometry, can be employed for quantitative analysis if the compound possesses a chromophore that absorbs UV-Vis light at a specific wavelength. Some chromatographic methods for related compounds utilize UV detection jpsbr.orggerpac.eubiotech-asia.orgrjptonline.orgpharmatutor.org.

Bioanalytical Methods for Biological Matrix Analysis

Bioanalytical methods are crucial for the determination of this compound and its metabolites in biological matrices, such as blood, plasma, urine, or tissue samples. These methods are fundamental for conducting pharmacokinetic and pharmacodynamic studies alwsci.com.

The analysis of compounds in biological matrices presents inherent challenges due to the complexity of the matrix, which contains numerous endogenous substances that can potentially interfere with the analysis alwsci.com. Sample preparation procedures, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, are often necessary to isolate the analytes of interest from the matrix and minimize interference google.comresearchgate.net.

Chromatographic techniques, particularly LC coupled with sensitive detectors like MS/MS, are commonly employed for bioanalysis due to their capability to separate the analyte from matrix components and provide high sensitivity and specificity alwsci.comnih.govresearchgate.netupenn.eduresearchgate.net. Immunoassays represent another class of bioanalytical methods that utilize antibodies for the specific detection and quantification of compounds alwsci.com.

While specific detailed bioanalytical methods for this compound were not found in the provided search results, the general principles and techniques applied to the analysis of other drug compounds in biological matrices are relevant alwsci.comgoogle.comgoogle.com.

Validation of Analytical Methods for Research Applications

Validation of analytical methods is a critical process undertaken to ensure that a method is fit for its intended purpose, thereby providing reliable and accurate data for research applications. Method validation typically involves the evaluation of several key parameters, including:

Specificity/Selectivity: The method's ability to accurately measure the analyte in the presence of other components in the sample, such as impurities, degradation products, or endogenous matrix components.

Accuracy: The degree of closeness between the measured value and the true value. This is often assessed by analyzing quality control samples at different concentrations or by performing recovery studies gerpac.eusifisheriessciences.com.

Precision: The reproducibility of the measurements. Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision) jpsbr.orggerpac.eusifisheriessciences.com.

Linearity: The capacity of the method to produce results that are directly proportional to the concentration of the analyte over a defined range jpsbr.orggerpac.eusifisheriessciences.com.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method jpsbr.orgsifisheriessciences.com.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision jpsbr.orgsifisheriessciences.com.

Range: The interval between the upper and lower concentrations for which the method has demonstrated acceptable linearity, accuracy, and precision.

Robustness: The extent to which the method remains unaffected by small, deliberate variations in method parameters.

Stability: The stability of the analyte in sample solutions and in the matrix over time and under various storage conditions.

Method validation is conducted in accordance with established guidelines, such as those provided by regulatory bodies jpsbr.orgscribd.com. Validated analytical methods are essential for ensuring the quality and reliability of data generated in research studies involving this compound, including investigations into its properties, behavior, and potential metabolites.

Data Tables

Based on the provided search results, there is no specific quantitative data readily available regarding the analytical measurements of this compound itself (CID 68186), such as retention times, linearity ranges, LOD, or LOQ values directly for this compound. The search results mentioning quantitative data pertain to other compounds like Spironolactone and Furosemide jpsbr.orggerpac.eusifisheriessciences.combiotech-asia.orgrjptonline.orgpharmatutor.orgresearchgate.net. Therefore, interactive data tables specific to this compound's analytical parameters cannot be generated from the provided information.

Detailed Research Findings

Detailed research findings specifically focused on the analytical methodologies for this compound (CID 68186) and its metabolites were not extensively found in the provided search results. The information available primarily describes the general applicability of various analytical techniques and provides spectral information for the parent compound nih.gov. Research findings related to the analysis of other compounds using similar techniques were found jpsbr.orggerpac.eusifisheriessciences.combiotech-asia.orgrjptonline.orgnih.govresearchgate.netupenn.edupharmatutor.orgresearchgate.netscribd.combiotech-asia.orgnih.govnih.gov, illustrating the application of these methods in drug analysis and metabolite characterization. However, these findings are not directly transferable as detailed research findings for this compound itself.

Interdisciplinary Perspectives and Advanced Research Applications

Integration with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology provide frameworks for understanding the intricate interactions of drugs and compounds within biological systems at a holistic level idrblab.netresearchgate.net. Unlike traditional "one disease, one target, one drug" paradigms, network pharmacology adopts a "network target, multi-component" strategy, aligning more closely with the complex nature of diseases and therapeutic interventions nih.govmdpi.com. This approach utilizes bioinformatics and statistical techniques to integrate and interpret various biological networks, including chemical-protein, protein-protein, genetic, and signaling interactions idrblab.net.

For a compound like this compound, which acts as a receptor antagonist, systems biology and network pharmacology could be instrumental in mapping its interactions beyond its primary targets (5-HT2A, 5-HT1A, and D2 receptors). By constructing molecular relationship networks, researchers can potentially reveal how this compound's interaction with its targets influences downstream signaling pathways and cellular processes. This can provide a broader understanding of its pharmacological effects and potential polypharmacology. Integrating high-throughput data from various levels of biological complexity allows for computational and mathematical modeling, simulation, and prediction within these networks researchgate.net. While specific studies on this compound using these integrated approaches were not identified, the principles of systems pharmacology are highly relevant for comprehensively analyzing the impact of receptor modulators on biological networks uni.lu.

Computational Biology and Cheminformatics for this compound Research

Computational biology and cheminformatics employ computational tools and algorithms to analyze and interpret biological and chemical data researchgate.net. These fields are crucial in modern drug discovery and research, offering efficient ways to predict compound properties, interactions, and potential activities nih.gov.

QSAR modeling aims to establish mathematical relationships between the chemical structure of compounds and their biological activity nih.gov. By correlating molecular descriptors with observed activity data, QSAR models can predict the activity of new or untested compounds and provide insights into the structural features crucial for activity nih.gov. Although specific QSAR studies on this compound (CID 68186) were not found, QSAR is a widely used tool in the study of diverse chemical scaffolds, including receptor ligands nih.gov. For a compound like this compound with known receptor antagonist activity, QSAR modeling could be applied to a series of structurally related compounds to identify key molecular features that influence binding affinity and efficacy at its target receptors (5-HT2A, 5-HT1A, and D2). This could guide the design of novel analogs with potentially improved properties.

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and stability of molecular systems, such as protein-ligand complexes. In silico screening, often coupled with techniques like molecular docking, involves computationally evaluating large libraries of compounds to identify potential binders to a specific biological target.

For this compound and its target receptors, MD simulations could be used to study the stability of the this compound-receptor complex, understand the nature of the interactions at the binding site, and explore conformational changes upon binding. In silico screening could be applied to identify novel compounds with potential affinity for the same receptors or to explore potential off-target interactions of this compound by screening it against a panel of other proteins. These methods are valuable for prioritizing compounds for experimental testing, reducing the time and cost associated with traditional screening methods nih.gov. While the provided search results discuss the general application of MD simulations and in silico screening in drug discovery, including for natural compounds and receptor targets, specific studies on this compound (CID 68186) using these techniques were not identified.

Machine learning (ML), a subset of artificial intelligence, is increasingly applied across various stages of drug discovery, including target identification, drug design, screening, and predicting properties like ADME/Tox wikipedia.org. ML algorithms can learn from large datasets to discern patterns and make predictions, offering the potential to accelerate the discovery process and reduce reliance on traditional experimental methods wikipedia.org.

ML could be applied in this compound research in several ways. For instance, ML models could be trained on data related to receptor-ligand interactions to predict the binding affinity of this compound analogs or to identify novel chemical entities likely to interact with 5-HT or dopamine (B1211576) receptors. ML can also be used to predict physicochemical properties relevant to a compound's behavior in biological systems wikipedia.org. While the search results highlight the broad applications of ML in drug discovery, specific ML studies focused on this compound (CID 68186) were not found. However, the principles and tools of ML are readily applicable to the study of receptor ligands and their potential therapeutic uses.

Molecular Dynamics Simulations and In Silico Screening

Biotechnological Applications in this compound Production or Modification

Biotechnological approaches can play a role in the production or modification of complex organic molecules. While this compound (CID 68186) is described as an experimental antipsychotic, suggesting a synthetic origin, the broader context of natural product research involves biotechnological methods for compound production. For example, thalassospiramides, which are lipopeptides from marine bacteria, have been studied in terms of their biosynthesis using genomic analysis of biosynthetic gene clusters. This indicates the potential for biotechnological production of complex natural product-like structures.

If this compound or structurally related compounds were to be found in nature or if bio-inspired synthesis routes were explored, biotechnological methods such as microbial fermentation or enzymatic synthesis could potentially be employed for their production or for generating structural analogs. Furthermore, genetic engineering could be used to modify biosynthetic pathways in microorganisms or plants to enhance yield or create novel derivatives. The search results mention the use of modified bacteria for the production of compounds like tryptophan, illustrating the potential of microbial systems in producing valuable molecules. While specific biotechnological applications for the production or modification of this compound (CID 68186) were not detailed in the provided search results, the field of natural product biosynthesis and engineering offers relevant methodologies.

Ethical Considerations in Research involving Plant-Derived Compounds and Receptor Modulators

Research involving chemical compounds, particularly those derived from natural sources or acting as receptor modulators, necessitates careful consideration of ethical implications. When dealing with plant-derived compounds, ethical considerations include sustainable sourcing, potential impact on biodiversity, and equitable benefit sharing with communities whose traditional knowledge may have contributed to the research. The use of animal models in research, historically a common practice in pharmacology, also raises significant ethical concerns regarding animal welfare nih.gov. Modern approaches in drug discovery, including the computational methods discussed above (in silico screening, QSAR, MD simulations, ML), offer opportunities to reduce the reliance on animal testing by providing predictive data and prioritizing compounds for in vitro studies.

For compounds that interact with receptors, particularly those in the nervous system like this compound's targets (5-HT and dopamine receptors), ethical considerations extend to the responsible conduct of studies evaluating their effects on behavior and physiology. Ensuring informed consent in human studies and minimizing harm in any research involving living organisms are paramount. The integration of societal needs and ethical considerations into research and development processes through responsible research and innovation (RRI) is becoming increasingly important in the healthcare industry. This includes transparency, accountability, and considering the environmental impact of research and production processes.

Q & A

How to formulate a research question on Spiramide’s pharmacological mechanisms using structured frameworks?

Begin by applying the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define scope, e.g., “In murine models (P), how does this compound (I) compared to standard antipsychotics (C) affect dopamine receptor binding (O) over 12 weeks (T)?” Alternatively, use the FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Precise, Specific) to ensure alignment with research goals and resources .

Q. What are key considerations in designing in vitro experiments to assess this compound’s efficacy?

Define objectives (e.g., IC50 determination), select validated cell lines (e.g., HEK-293 for receptor studies), and standardize protocols (e.g., dose-response curves with positive/negative controls). Ensure reproducibility by documenting batch numbers of reagents and environmental conditions (pH, temperature) .

Q. How to conduct a systematic literature review on this compound’s therapeutic applications?

Use academic databases (PubMed, Scopus) with Boolean queries (“this compound AND (pharmacokinetics OR receptor binding)”). Filter studies by relevance, excluding non-peer-reviewed sources. Synthesize findings thematically (e.g., efficacy in schizophrenia vs. side-effect profiles) and track citation networks to identify knowledge gaps .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s pharmacokinetic data across studies?

Conduct a meta-analysis to compare methodologies (e.g., HPLC vs. LC-MS detection limits). Normalize data using covariates (e.g., body weight, metabolic enzyme activity) and apply sensitivity analysis to outliers. Cross-validate findings with in silico models (e.g., PBPK simulations) .

Q. What computational methods validate this compound’s molecular interactions with target receptors?

Use molecular docking (AutoDock Vina) to predict binding affinities and molecular dynamics simulations (GROMACS) to assess stability. Validate predictions with experimental data (e.g., SPR assays for binding kinetics). Compare results across multiple software tools to reduce algorithmic bias .

Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?

Combine transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic (NMR) datasets. Apply bioinformatics tools (STRING for protein networks; KEGG for pathway enrichment) to identify hub genes/proteins. Cross-correlate findings with functional assays (e.g., CRISPR knockouts) .

Q. What ethical guidelines apply to clinical trials involving this compound in human subjects?

Adhere to ICH-GCP standards : obtain IRB approval, secure informed consent, and implement safety monitoring (e.g., DSMB oversight). Document adverse events (AEs) using MedDRA coding and ensure blinding protocols to minimize bias .

Q. How to ensure reproducibility in this compound’s preclinical studies?

Publish detailed protocols (e.g., ARRIVE guidelines), share raw data via repositories (Zenodo), and specify material sources (e.g., this compound batch purity ≥98%). Use power analysis to determine sample sizes and include independent replication cohorts .

Q. What strategies optimize this compound’s formulation stability for long-term storage?

Test degradation under stress conditions (40°C/75% RH) using HPLC stability-indicating assays . Apply Arrhenius kinetics to predict shelf life and optimize excipients (e.g., cyclodextrins for solubility). Validate with accelerated stability studies per ICH Q1A guidelines .

Q. How to design longitudinal studies assessing this compound’s chronic toxicity?

Define cohorts (e.g., 6-month rodent studies), collect biomarkers (liver enzymes, histopathology), and control confounders (diet, circadian cycles). Use mixed-effects models to analyze time-dependent changes and Kaplan-Meier curves for survival rates .

Methodological Notes

- Data Presentation : Follow ACS Style for numerical precision (e.g., report means ± SEM with n ≥ 3). Use tables to compare IC50 values across studies, ensuring significant figures align with instrument precision .

- Statistical Analysis : Specify tests (e.g., ANOVA with Tukey post-hoc) and software (GraphPad Prism, R). Avoid "significant" without p-values .

- Literature Synthesis : Differentiate primary (original studies) and secondary (reviews) sources. Use citation managers (Zotero) to track references .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.